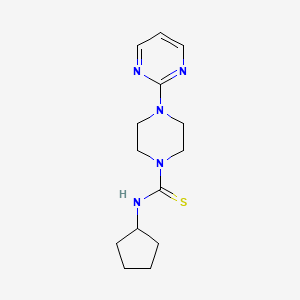
N-cyclopentyl-4-(2-pyrimidinyl)-1-piperazinecarbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclopentyl-4-(2-pyrimidinyl)-1-piperazinecarbothioamide is a complex organic compound with a molecular formula of C14H21N5OS This compound is known for its unique structure, which includes a cyclopentyl group, a pyrimidinyl group, and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-4-(2-pyrimidinyl)-1-piperazinecarbothioamide typically involves multiple steps, starting with the preparation of the piperazine ring, followed by the introduction of the pyrimidinyl group and the cyclopentyl group. Common reagents used in these reactions include cyclopentylamine, pyrimidine derivatives, and piperazine. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production. This includes the use of automated systems for reagent addition and temperature control to maintain optimal reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-4-(2-pyrimidinyl)-1-piperazinecarbothioamide undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions often use reducing agents like sodium borohydride or lithium aluminum hydride to produce reduced forms of the compound.
Substitution: Substitution reactions involve the replacement of one functional group with another, using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; conditionsacidic or basic medium.
Reduction: Sodium borohydride, lithium aluminum hydride; conditionstypically in anhydrous solvents.
Substitution: Halogens, alkylating agents; conditionsoften in the presence of a base or catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-cyclopentyl-4-(2-pyrimidinyl)-1-piperazinecarboxamide, while reduction could produce N-cyclopentyl-4-(2-pyrimidinyl)-1-piperazinecarbinol.
Scientific Research Applications
N-cyclopentyl-4-(2-pyrimidinyl)-1-piperazinecarbothioamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-cyclopentyl-4-(2-pyrimidinyl)-1-piperazinecarbothioamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.
Comparison with Similar Compounds
N-cyclopentyl-4-(2-pyrimidinyl)-1-piperazinecarbothioamide can be compared with other similar compounds, such as:
N-cyclopentyl-4-(2-pyrimidinyl)-1-piperazinecarboxamide: Similar structure but with a carboxamide group instead of a carbothioamide group.
N-cyclopentyl-2-(4-pyrimidin-2-ylpiperazin-1-yl)acetamide: Contains an acetamide group instead of a carbothioamide group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-cyclopentyl-4-pyrimidin-2-ylpiperazine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N5S/c20-14(17-12-4-1-2-5-12)19-10-8-18(9-11-19)13-15-6-3-7-16-13/h3,6-7,12H,1-2,4-5,8-11H2,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMMJIGJDVXLHFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=S)N2CCN(CC2)C3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
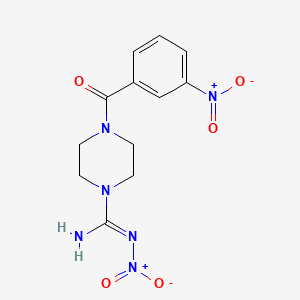
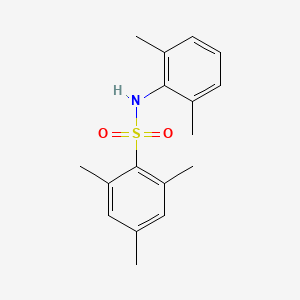
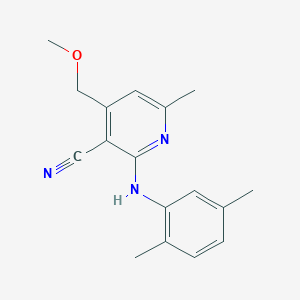
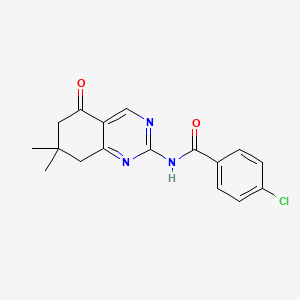
![6-methyl-3-(4-methylphenyl)-[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B5860483.png)
![(Z)-[amino(4-chlorophenyl)methylidene]amino morpholine-4-carboxylate](/img/structure/B5860488.png)
![N-[(2,4-dichlorophenyl)carbamothioyl]-2-phenylacetamide](/img/structure/B5860501.png)
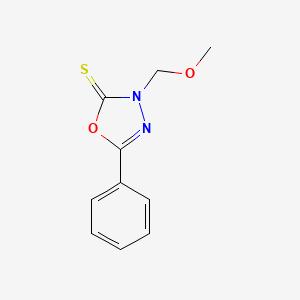
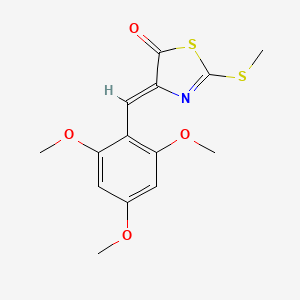
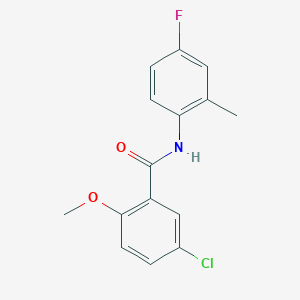
![N-(4-chlorophenyl)-2-[(4-methylbenzylidene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5860533.png)
![2-[(4-methylsulfanylphenyl)methyl-propylamino]ethanol](/img/structure/B5860535.png)
![{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B5860547.png)
![N-[(2-hydroxy-3-quinolinyl)methyl]-N-methyl-2-thiophenecarboxamide](/img/structure/B5860553.png)
